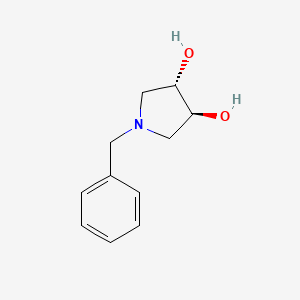

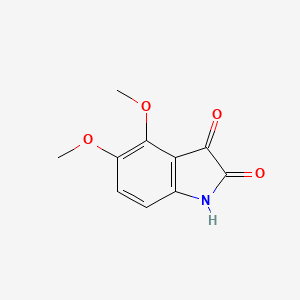

![molecular formula C21H20O7 B2736473 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid CAS No. 637749-54-3](/img/structure/B2736473.png)

2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

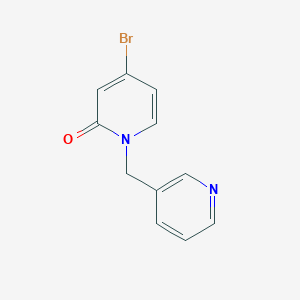

The compound “2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), which is substituted with various functional groups .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a chromene ring system substituted with a dimethoxyphenyl group, a methyl group, and a propanoic acid group . The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity.Aplicaciones Científicas De Investigación

Direct Synthesis and Chemical Transformations

Synthesis of 2-Oxazolines : This compound has been utilized in the direct synthesis of 2-oxazolines from carboxylic acids, showing its versatility in chemical synthesis. The process involves treating carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine, followed by reaction with 2-amino-2-methyl-1-propanol, yielding 2-oxazolines at room temperature with excellent efficiency (Bandgar & Pandit, 2003).

Organic Intermediate Studies

Fatty Acid Oxidation : Research has explored its role in the catalytic autoxidation of monoethenoid fatty acids and esters, such as erucic acid, leading to the formation of dimeric compounds and derivatives like keto-hydroxy and unsaturated ketonic compounds (Skellon & Taylor, 2007).

Chemical Structure Elucidation

Thiazolidin-4-ones Synthesis : The compound serves as a precursor in the design and synthesis of thiazolidin-4-ones, showcasing the structural diversity and potential biological activity of derivatives based on its framework. This involves various steps including reaction with ethyl bromoacetate and hydrazine hydrate, leading to a series of compounds with potential antibacterial activity (Čačić et al., 2009).

Optical Purity and Asymmetric Synthesis

Optically Pure Derivatives : The compound has also been involved in studies related to the preparation of optically pure derivatives, such as (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, illustrating its importance in asymmetric synthesis and the development of enantiomerically pure compounds (O'reilly, Derwin, & Lin, 1990).

Advanced Oxidation Processes

Degradation Studies : It has been studied in the context of advanced oxidation processes, particularly in the degradation of environmental pollutants like 2,4-dichlorophenoxyacetic acid, highlighting its role in environmental chemistry and potential for wastewater treatment applications (Sun & Pignatello, 1993).

Propiedades

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-11-19(13-5-8-16(25-3)18(9-13)26-4)20(22)15-7-6-14(10-17(15)28-11)27-12(2)21(23)24/h5-10,12H,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWCMWFBICKMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

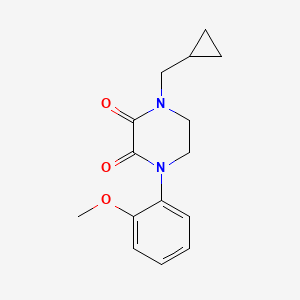

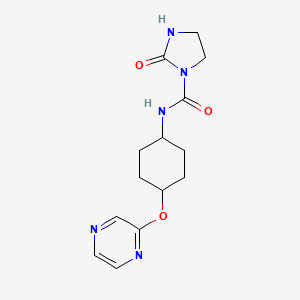

![(1R,5S)-8-(thiophen-2-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2736397.png)

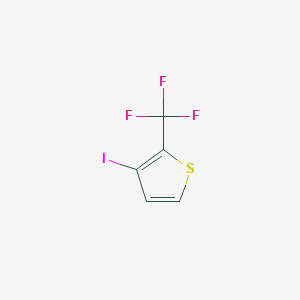

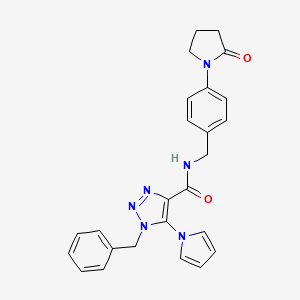

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2736404.png)

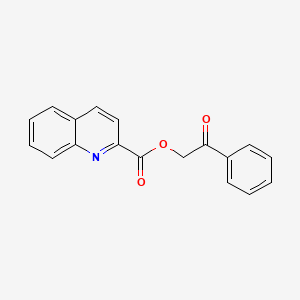

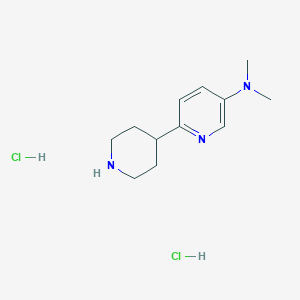

![4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2736409.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2736410.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736413.png)